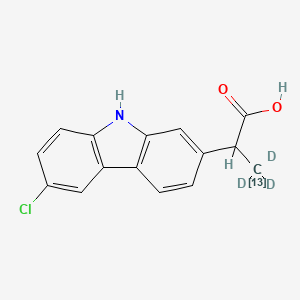

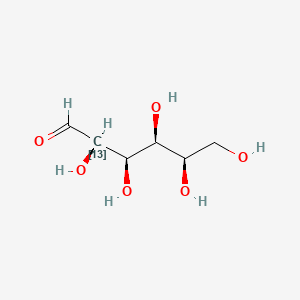

D-Idose-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-イドース-13Cは、希少なアルドヘキソース糖であるD-イドースの安定同位体標識アナログです。この化合物は、炭素の非放射性同位体である炭素-13で標識されており、特に化学、生物学、医学の分野におけるさまざまな科学研究用途に役立ちます。D-イドース自体は、最も希少なアルドヘキソースの1つであり、酸性、塩基性、または熱条件下での不安定性で知られています .

準備方法

合成経路と反応条件

D-イドース-13Cの合成には、通常、D-グルコースを出発物質として使用します。このプロセスには、いくつかの重要な手順が含まれます。

イソプロピリデン保護: この手順では、不要な反応を防ぐために、D-グルコースのヒドロキシル基を保護します。

過ヨウ素酸塩開裂: ヘプト酸中間体のC6-C7結合は、シリカゲルに担持された過ヨウ素酸塩を使用して開裂されます。

工業生産方法

D-イドース-13Cの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を高くするために、反応条件を厳密に制御することが含まれます。安定同位体標識の使用により、研究および産業用途に十分な量のD-イドース-13Cを製造できます.

化学反応の分析

反応の種類

D-イドース-13Cは、次のようなさまざまな化学反応を起こします。

酸化: D-イデュロン酸とD-イドン酸への変換。

還元: D-イジトールの形成。

一般的な試薬と条件

酸化: 過ヨウ素酸塩およびその他の酸化剤。

還元: 水素化ホウ素ナトリウムまたはその他の還元剤。

置換: 求核置換を促進する酸性または塩基性条件.

主要な生成物

酸化: D-イデュロン酸、D-イドン酸。

還元: D-イジトール。

置換: さまざまなグリコシド.

科学研究アプリケーション

D-イドース-13Cは、科学研究において幅広い用途があります。

化学: 識別、定性、および定量分析のための化学参照として使用されます。

生物学: 代謝経路と酵素反応速度論の研究。

医学: 希少糖が疾患メカニズムと潜在的な治療用途で果たす役割の調査。

科学的研究の応用

D-Idose-13C has a wide range of applications in scientific research:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Studying metabolic pathways and enzyme kinetics.

Medicine: Investigating the role of rare sugars in disease mechanisms and potential therapeutic applications.

Industry: Used in the production of stable isotope-labeled compounds for various industrial applications

作用機序

D-イドース-13Cの作用機序には、核磁気共鳴(NMR)分光法を使用して追跡できる代謝経路への組み込みが含まれます。標識された炭素-13により、研究者は代謝プロセスのダイナミクス、酵素相互作用、および分子経路を研究できます。D-イドース-13Cは、特定の受容体に結合して、生理学的または生化学的効果を生み出す経路をトリガーできます .

類似の化合物との比較

類似の化合物

D-イデュロン酸: D-イドースの酸化生成物。

D-イドン酸: D-イドースの別の酸化生成物。

D-イジトール: D-イドースの還元生成物.

独自性

D-イドース-13Cは、安定同位体標識により、代謝研究とNMR分光法を含む研究用途に特に役立ちます。特定の条件下での不安定性も、他のアルドヘキソースとは異なり、特定の取り扱いと保管条件が必要です .

類似化合物との比較

Similar Compounds

D-Iduronic Acid: An oxidation product of D-idose.

D-Idonic Acid: Another oxidation product of D-idose.

D-Iditol: A reduction product of D-idose.

Uniqueness

D-Idose-13C is unique due to its stable isotope labeling, which makes it particularly valuable for research applications involving metabolic studies and NMR spectroscopy. Its instability under certain conditions also distinguishes it from other aldohexoses, requiring specific handling and storage conditions .

特性

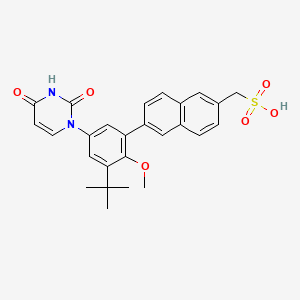

分子式 |

C6H12O6 |

|---|---|

分子量 |

181.15 g/mol |

IUPAC名 |

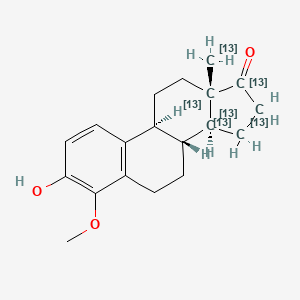

(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(213C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m1/s1/i3+1 |

InChIキー |

GZCGUPFRVQAUEE-ZXXGVQTMSA-N |

異性体SMILES |

C([C@H]([C@@H]([C@H]([13C@@H](C=O)O)O)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)